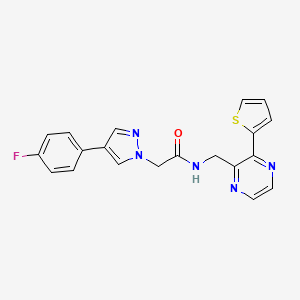

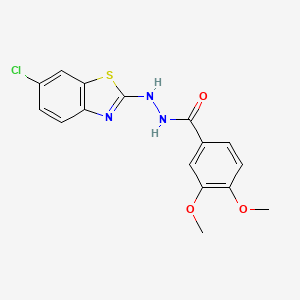

![molecular formula C15H17N3OS B2425442 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-26-1](/img/structure/B2425442.png)

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is a chemical compound with diverse applications in scientific research1. It exhibits intriguing properties that can be utilized in various fields such as medicinal chemistry, organic synthesis, and material science1.

Synthesis Analysis

Unfortunately, the specific synthesis process for 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is not readily available from the search results. However, it is offered by several suppliers, indicating that it can be synthesized in a laboratory setting2.Molecular Structure Analysis

The molecular structure of 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is not explicitly mentioned in the search results. However, given its name, it likely contains a pyrimido[5,4-b]indol-4-one core structure, with a butylsulfanyl group and a methyl group attached at the 2 and 3 positions, respectively.Chemical Reactions Analysis

The specific chemical reactions involving 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not detailed in the search results. However, given its structure, it may participate in reactions typical of pyrimidoindolones, sulfides, and methyl groups.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not provided in the search results. These properties would typically include characteristics like melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Therapeutic Agent Development

One area of application involves the synthesis and evaluation of these compounds as potential therapeutic agents. For example, derivatives of 5H-pyrimido[5,4-b]indole have been explored for their antidiabetic activity. A study synthesized tryptoline-3-carboxylic acid derivatives, which were evaluated for antidiabetic activity in streptozotocin-induced diabetic rats, showing potent antidiabetic effects (Choudhary et al., 2011).

Organic Synthesis and Chemical Properties

In organic synthesis, these compounds are involved in various chemical reactions and processes. The synthesis of pyrido[1,2-a]indol-2-one derivatives through reactions of 2,3,3-trimethyl-3H-indole salts with acrylamide, leading to products that can be further modified, is an example of their application in creating complex molecular structures (Shachkus & Degutite, 1986).

Anticancer Research

Another significant application is in the field of anticancer research. The evaluation of 4-vinyl-1-arylsulfonylimidazolidinones, which can be structurally related to 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one, for their anticancer activity against various human carcinoma cell lines provides insights into the development of novel anticancer agents (Kwak et al., 2006).

Molecular Docking and Drug Design

Spectroscopic investigations and molecular docking studies of related compounds help in understanding their interaction with biological targets, aiding in drug design processes. For instance, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was subjected to FT-IR, FT-Raman spectroscopy, and molecular docking studies to evaluate its potential as a chemotherapeutic agent (Alzoman et al., 2015).

Safety And Hazards

The safety and hazards associated with 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not detailed in the search results. It’s always important to handle chemical compounds with care and follow appropriate safety protocols.

Orientations Futures

The future directions for research on 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not explicitly mentioned in the search results. However, given its potential applications in medicinal chemistry, organic synthesis, and material science, there are likely many avenues for further exploration1.

Propriétés

IUPAC Name |

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-3-4-9-20-15-17-12-10-7-5-6-8-11(10)16-13(12)14(19)18(15)2/h5-8,16H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLYIDUNLDYLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

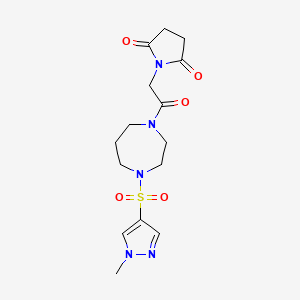

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)

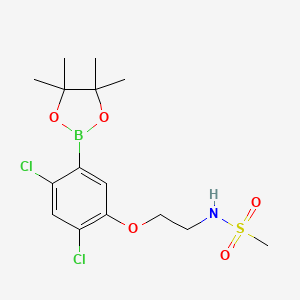

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)

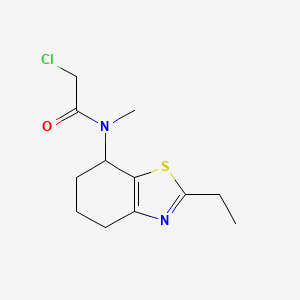

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)

![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2425379.png)